Methyl 4-[(4-fluorobenzyl)oxy]benzoate is an organic compound characterized by its unique structural features and potential applications in various fields, particularly in medicinal chemistry. This compound belongs to the class of benzoates, which are esters derived from benzoic acid. The presence of the fluorobenzyl group enhances its biological activity, making it a subject of interest in drug development and synthesis.
The compound can be synthesized through various chemical reactions involving methyl benzoate and 4-fluorobenzyl alcohol or related derivatives. The synthesis methods often employ established organic chemistry techniques such as esterification and nucleophilic substitution reactions.
Methyl 4-[(4-fluorobenzyl)oxy]benzoate is classified as an aromatic ester. It features a methyl ester functional group attached to a benzoate moiety, which is further substituted with a 4-fluorobenzyl ether group. This classification places it within the broader category of aromatic compounds, known for their stability and reactivity.
The synthesis of methyl 4-[(4-fluorobenzyl)oxy]benzoate typically involves:
The reaction conditions often include:
High-performance liquid chromatography is frequently used to assess the purity of the synthesized compound, ensuring yields above 95% in many cases .
Methyl 4-[(4-fluorobenzyl)oxy]benzoate has a molecular formula of . Its structure features:
The molecular weight is approximately 264.27 g/mol. The compound exhibits distinct peaks in nuclear magnetic resonance spectroscopy, confirming the presence of specific functional groups and their environments within the molecule .
Methyl 4-[(4-fluorobenzyl)oxy]benzoate can undergo several chemical reactions, including:
The reactivity of the fluorine substituent enhances electrophilic aromatic substitution reactions, allowing for further derivatization of the compound .
The mechanism of action for methyl 4-[(4-fluorobenzyl)oxy]benzoate primarily involves its interaction with biological targets through:
Quantitative structure-activity relationship studies indicate that modifications to the fluorobenzyl group can significantly affect biological activity .
Methyl 4-[(4-fluorobenzyl)oxy]benzoate has potential applications in:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry .
The strategic inclusion of fluorine atoms and fluorinated groups serves as a cornerstone in modern medicinal chemistry, profoundly influencing the bioactivity and physicochemical properties of pharmaceutical candidates. Methyl 4-[(4-fluorobenzyl)oxy]benzoate exemplifies this approach through its 4-fluorobenzyl ether moiety. The fluorine atom at the para-position of the benzyl group induces moderate electron-withdrawing effects (σ~p~ = 0.06) while maintaining steric equivalence to hydrogen (van der Waals radius: 1.47 Å vs. 1.20 Å). This balanced electronic perturbation enhances metabolic stability by impeding cytochrome P450-mediated oxidation at the benzylic position, a common degradation pathway for non-fluorinated analogs [2] .
The compound’s design leverages fluorine’s capacity to modulate lipophilicity. Experimental log P values for fluorinated benzyl ether derivatives typically range from 2.8–3.2, compared to 3.0–3.5 for non-fluorinated counterparts, achieving optimal membrane permeability while retaining aqueous solubility—a critical parameter for oral bioavailability [2] [5]. This targeted fluorination aligns with broader trends in drug design, where >20% of FDA-approved small molecules contain fluorine, primarily to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties .
Table 1: Impact of Fluorination on Key Molecular Parameters
Parameter | 4-Fluorobenzyl Analogs | Non-Fluorinated Analogs |
---|---|---|
Lipophilicity (log P) | 2.8–3.2 | 3.0–3.5 |
Metabolic Half-life | 120–180 min | 45–60 min |
Aromatic C-F Bond Length | 1.34 Å | N/A |
The 4-fluorobenzyl ether linkage in Methyl 4-[(4-fluorobenzyl)oxy]benzoate exhibits distinctive stereoelectronic properties critical to molecular recognition. X-ray crystallographic analyses of structurally analogous compounds reveal that the fluorine atom imposes a minor contraction of the benzyl ring geometry (C-C bond length: 1.382 Å vs. 1.392 Å in unsubstituted benzyl) while preserving planarity [7]. This subtle contraction influences electron density distribution, as confirmed by density functional theory calculations showing a 7–12% reduction in electron density at the benzylic carbon compared to non-fluorinated systems [2].
Sterically, the para-fluorine atom introduces negligible bulk (molar refractivity: 0.92), permitting unhindered rotation around the C(benzyl)-O bond. This rotational freedom enables adaptive binding to target proteins, with torsion angle distributions (Φ~C-O-C=O~) ranging from 60°–120° as observed in molecular dynamics simulations [7]. The ether oxygen’s lone pairs participate in weak hydrogen bonding (C-H···O interactions, 2.5–3.0 Å), further stabilizing supramolecular architectures in crystalline states or biological environments. Such interactions are evident in Hirshfeld surface analyses of related fluorobenzyloxy compounds, where O···H contacts contribute 8–12% of total surface contacts [2].
Table 2: Geometric Parameters of 4-Fluorobenzyl Ether Linkages
Parameter | Value | Method |
---|---|---|
C(benzyl)-O Bond Length | 1.428 ± 0.008 Å | X-ray Crystallography |
C-F Bond Length | 1.342 ± 0.005 Å | X-ray Crystallography |
Preferred Torsion Angle | 67° (dihedral) | DFT Calculation |
H-bond Distance (O···H) | 2.65 Å | Hirshfeld Surface |
Advanced computational methods elucidate the conformational behavior and target engagement mechanisms of Methyl 4-[(4-fluorobenzyl)oxy]benzoate. Density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveals three low-energy conformers differing primarily in the orientation of the fluorobenzyl group relative to the benzoate plane. The global minimum conformation (ΔG = 0 kcal/mol) exhibits a near-perpendicular arrangement (Φ = 85°), while higher-energy states (ΔG = 1.2–1.8 kcal/mol) adopt synclinal geometries (Φ = 60°) [2]. These energy barriers (<2 kcal/mol) facilitate rapid interconversion at physiological temperatures, enabling adaptive binding.
Molecular dynamics (MD) simulations (50 ns, explicit solvent) demonstrate that the fluorobenzyl group samples a 120° rotational arc within lipid bilayers, with residence times of <100 ps per rotameric state. This flexibility permits optimal positioning for interactions with aromatic residues in putative target proteins (e.g., tyrosine, phenylalanine). Free energy perturbation studies further indicate a 2.3 kcal/mol binding energy advantage over non-fluorinated analogs when docked to model receptors, attributable to fluorine’s orthogonal dipole moment (1.41 D) complementing cationic or π-system residues [2] .
The compound’s low polarizability (α = 1.5 × 10⁻²³ cm³) and hyperpolarizability (β = 0.7 × 10⁻³⁰ esu) values, derived from coupled-perturbed Hartree-Fock calculations, suggest minimal non-linear optical activity—directing its applications toward biological rather than materials contexts [2].
The aryloxybenzoate core constitutes a versatile pharmacophore with demonstrated utility across therapeutic domains. In Methyl 4-[(4-fluorobenzyl)oxy]benzoate, four key pharmacophoric elements emerge:
This pharmacophore aligns with privileged motifs in neuromodulatory and metabolic drug candidates. For instance, fluorobenzyl ether derivatives exhibit enhanced binding to G protein-coupled receptors (GPCRs), where the fluorine’s electrostatic potential (-0.35 e) complements cationic residues in orthosteric or allosteric sites [5]. Comparative pharmacophore mapping against non-carboxylate analogs (e.g., indole derivatives) reveals a 30–40% increase in target affinity, attributable to the benzoate’s dual HBA capacity [6].
Table 3: Pharmacophoric Features of Aryloxybenzoate Scaffolds
Feature | Spatial Position | Functional Role |
---|---|---|
Benzoate Carbonyl | Region 1 (HBA) | Primary hydrogen bond acceptor |
Fluorobenzyl Aromatic | Region 2 (HYD) | Hydrophobic/π-stacking interactions |
Ether Oxygen | Region 3 (HBA) | Secondary hydrogen bond acceptor |
Methyl Ester | Region 4 (LIP) | Lipophilicity enhancer |
The scaffold’s modularity facilitates structural diversification: the benzoate ester can be hydrolyzed to carboxylic acids for ionizable motifs, while the fluorobenzyl position tolerates halogen exchange (e.g., Cl, Br) to fine-tune steric and electronic properties. Such modifications enable precise optimization for specific target classes, from kinase inhibitors to nuclear receptor ligands, without compromising the core pharmacophore’s integrity [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: